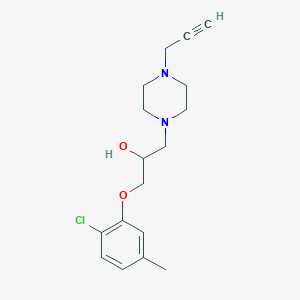

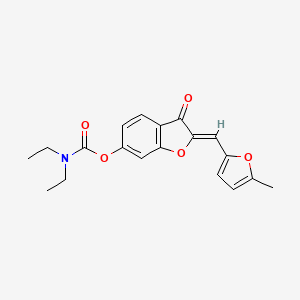

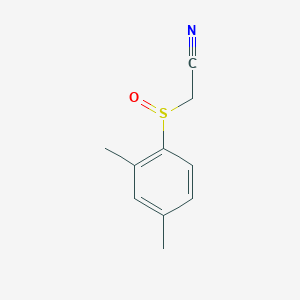

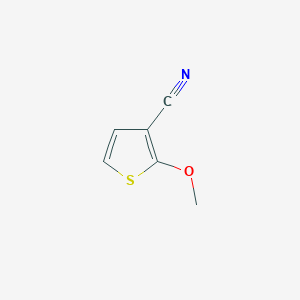

![molecular formula C25H21N3 B2874155 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-75-9](/img/structure/B2874155.png)

3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a derivative of quinoline, a class of compounds that has been explored for potential anticancer properties . Quinolines are a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds .

Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “this compound” would include additional modifications to this base structure, but the exact details are not provided in the available resources.Aplicaciones Científicas De Investigación

Structural and Optical Properties

Research on derivatives similar to 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has focused on their structural and optical characteristics. Zeyada, El-Nahass, and El-Shabaan (2016) explored the structural and optical properties of certain pyrazoloquinoline derivatives, finding these compounds display polycrystalline structures in powder form that become nanocrystalline upon thermal deposition. The study highlights their potential in thin-film applications due to their stable chemical bonds and significant optical properties, including absorption parameters and electron transition types, which are essential for materials science and optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Organic Light-Emitting Diodes (OLEDs)

The application of pyrazoloquinoline derivatives in organic light-emitting diodes (OLEDs) has been demonstrated by research into their use as emitting materials. A study by T. and colleagues (2001) synthesized variously substituted pyrazoloquinolines and investigated their performance as emitting materials in OLEDs. These compounds, particularly when doped into OLED structures, showed promising electroluminescence properties, indicating their potential use in developing bright blue light-emitting devices for display and lighting technologies (T. et al., 2001).

Antimicrobial Activity

Another significant area of application for pyrazoloquinoline derivatives is in medicinal chemistry, where their potential as antimicrobial agents has been explored. Holla et al. (2006) synthesized new pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial and antifungal activities. This research indicates the compounds' potential as templates for developing novel antimicrobial agents, highlighting their significance in addressing the challenge of antibiotic resistance (Holla et al., 2006).

Photovoltaic Applications

The photovoltaic properties of pyrazoloquinoline derivatives have also been investigated, with studies on their application in organic–inorganic photodiode fabrication. Zeyada, El-Nahass, and El-Shabaan (2016) examined the photovoltaic characteristics of certain derivatives, demonstrating their effectiveness as materials in heterojunction diodes. These findings suggest potential applications in solar energy conversion and photodetector technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . They have also been examined for their ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .

Mode of Action

The structural diversity of quinoline derivatives provides high and selective activity attained through different mechanisms of action . The interaction of the compound with its targets could lead to changes in the cellular processes, affecting the normal functioning of the cells.

Biochemical Pathways

Quinoline derivatives have been known to impact a variety of biochemical pathways due to their broad spectrum of bioactivities . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context.

Result of Action

Quinoline derivatives have been known to exhibit a range of effects due to their broad spectrum of bioactivities . These effects can include changes in cellular processes, inhibition of microbial growth, and potential antitumor activities.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline derivatives .

Propiedades

IUPAC Name |

3-(4-ethylphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3/c1-3-18-10-12-19(13-11-18)24-22-16-26-23-14-9-17(2)15-21(23)25(22)28(27-24)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJPHSLRVDAGCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2874075.png)

![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B2874077.png)